molecular formula C16H35NO2S B14317463 N,N-Diethyldodecane-1-sulfonamide CAS No. 106917-35-5

N,N-Diethyldodecane-1-sulfonamide

Cat. No.: B14317463
CAS No.: 106917-35-5
M. Wt: 305.5 g/mol
InChI Key: CWACMSUHGZAQIP-UHFFFAOYSA-N
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Description

N,N-Diethyldodecane-1-sulfonamide (CAS 112-52-7) is a sulfonamide derivative characterized by a 12-carbon alkyl chain (dodecane) with a sulfonamide group (-SO₂-NR₂) at the terminal position, where the nitrogen atoms are substituted with ethyl groups. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of sodium hydride and ethyl iodide with a benzenesulfonamide precursor in N,N-dimethylformamide, followed by crystallization from methanol .

Properties

CAS No.

106917-35-5

Molecular Formula

C16H35NO2S

Molecular Weight

305.5 g/mol

IUPAC Name

N,N-diethyldodecane-1-sulfonamide

InChI

InChI=1S/C16H35NO2S/c1-4-7-8-9-10-11-12-13-14-15-16-20(18,19)17(5-2)6-3/h4-16H2,1-3H3

InChI Key

CWACMSUHGZAQIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with diethylamine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Dodecane-1-sulfonyl chloride+DiethylamineThis compound+HCl\text{Dodecane-1-sulfonyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} Dodecane-1-sulfonyl chloride+Diethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyldodecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N,N-Diethyldodecane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyldodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : The 12-carbon chain in this compound provides superior hydrophobicity compared to shorter-chain analogs like N,N-Dibenzyloctane-1-sulfonamide, making it more suitable for lipid bilayer interactions .
  • Aromatic sulfonamides (e.g., naphthalene derivatives) exhibit distinct electronic properties due to conjugation, unlike aliphatic counterparts .

Compounds with Cyclic or Hybrid Functional Groups

Compound Name CAS Number Structural Features Unique Aspects
N,N-Dimethylazetidine-1-sulfonamide 1849241-12-8 Azetidine ring fused with sulfonamide Enhanced metabolic stability; applications in drug discovery
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide Not provided Tetrahydrothiophene dioxide, nitro group Improved solubility and bioactivity due to sulfone and nitro moieties
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide Not provided Benzodioxane, methylbenzene Targets enzyme inhibition pathways; used in neurological research

Key Observations :

  • Cyclic Moieties : Azetidine and tetrahydrothiophene rings introduce conformational constraints, enhancing target specificity and metabolic stability compared to linear alkyl chains .
  • Functional Group Synergy : Hybrid structures combining sulfonamide with nitro or benzodioxane groups (e.g., and ) demonstrate multifunctional bioactivity, unlike this compound, which is primarily structurally simplistic .

Alkylamine Derivatives with Similar Chain Lengths

Compound Name Molecular Formula Substituents Key Applications
1,12-Diaminododecane C₁₂H₂₈N₂ Unsubstituted amine Nylon synthesis; crosslinking agent
N,N'-Diethyl-1,12-diaminododecane C₁₄H₃₄N₂ Diethyl on N Enhanced solubility in organic solvents

Key Observations :

  • Role of Sulfonamide vs. Amine: Unlike diaminododecane derivatives, this compound’s sulfonamide group increases acidity (pKa ~10–11), enabling pH-dependent solubility .

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